molecular formula C14H27ClN2O2 B15125062 Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride

Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B15125062
M. Wt: 290.83 g/mol
InChI Key: PWUGKFZGYXUMOD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound featuring a piperidine core modified with an azetidin-3-ylmethyl substituent. The tert-butyl carbamate group serves as a protective moiety for the piperidine nitrogen, while the hydrochloride salt enhances solubility and stability.

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-6-4-11(5-7-16)8-12-9-15-10-12;/h11-12,15H,4-10H2,1-3H3;1H

InChI Key

PWUGKFZGYXUMOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .

Medicine

In medicine, tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride is explored for its potential therapeutic applications. It is investigated as a candidate for the treatment of various diseases, including neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride can be contextualized by comparing it to related tert-butyl-protected piperidine derivatives. Below is a detailed analysis:

Structural and Functional Differences

Compound Name Substituent Key Features Applications
This compound Azetidin-3-ylmethyl Compact, strained 4-membered azetidine ring; polar, hydrogen-bonding potential. Pharmacophore in drug discovery; potential CNS-targeting agents due to azetidine’s rigidity .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride (Compound 22) Boronate ester Boron-containing group for Suzuki-Miyaura cross-coupling reactions. Intermediate in synthesis of aryl/heteroaryl piperidines; >99% yield under mild conditions .
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-Methylpentyl Lipophilic alkyl chain; enhances membrane permeability. Model compound for studying hydrophobic interactions; 86% yield via Boc-protection .
Tert-butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate 4-Bromophenyl ketone Aryl ketone for nucleophilic additions or reductions. Intermediate for functionalized piperidines; bromine enables further cross-coupling .
Tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate hydrochloride 1,2,4-Triazole Heterocyclic amino group; potential metal coordination. Click chemistry applications; molecular weight 267.33 g/mol .

Q & A

Synthetic Pathways and Optimization

Q: What synthetic methodologies are effective for preparing tert-butyl 4-(azetidin-3-ylmethyl)piperidine-1-carboxylate hydrochloride, and how can reaction efficiency be optimized? A: Synthesis typically involves multi-step reactions, including:

  • Aminomethylation: Reacting tert-butyl piperidine-1-carboxylate derivatives with azetidine-containing reagents under mild conditions (e.g., DMF at room temperature) to introduce the azetidinylmethyl group .
  • Boc Protection/Deprotection: Using tert-butyloxycarbonyl (Boc) groups to protect amines during coupling steps, followed by acidic deprotection (e.g., TFA) .
  • Hydrochloride Formation: Neutralizing the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (DMF, THF) enhance reaction rates for nucleophilic substitutions .
  • Catalysis: Raney nickel or palladium-based catalysts improve hydrogenation efficiency in reductive amination steps .
  • Purity Control: Silica gel column chromatography or recrystallization ensures ≥95% purity, critical for downstream applications .

Structural Confirmation and Analytical Challenges

Q: How can researchers resolve discrepancies in spectroscopic data during structural confirmation? A: Key methods include:

  • NMR Analysis: Compare experimental 1^1H/13^{13}C NMR shifts with computational predictions (e.g., PubChem data for analogous piperidine-azetidine systems) .
  • Mass Spectrometry: Validate molecular weight (exact mass: ~312.15 g/mol) via high-resolution MS to confirm the hydrochloride adduct .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or regiochemistry for crystalline derivatives .

Data Reconciliation Example:

Property Observed Data Reference Data
Molecular FormulaC15_{15}H27_{27}ClN2_2O2_2PubChem C15_{15}H27_{27}ClN2_2O2_2
1^1H NMR (δ, ppm)1.42 (s, Boc), 3.2–3.6 (piperidine)Matches tert-butyl piperidine analogs

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A: Key protocols include:

  • Personal Protective Equipment (PPE):
    • Respiratory protection (N95 masks) to avoid inhalation of fine particles .
    • Nitrile gloves and goggles to prevent skin/eye contact .
  • Spill Management:
    • Use inert absorbents (e.g., vermiculite) for solid spills; avoid water jets to prevent aerosolization .
    • Decontaminate surfaces with ethanol followed by sodium bicarbonate .
  • Storage: Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the Boc group .

Purity Assessment and Contaminant Analysis

Q: What analytical techniques are recommended for assessing purity and identifying synthetic byproducts? A:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient. Retention time discrepancies ≥0.5 min indicate impurities .
  • TLC: Monitor reaction progress using silica plates (ethyl acetate/hexane = 3:7); Rf_f ≈ 0.4 for the target compound .
  • Elemental Analysis: Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Common Byproducts:

  • Unreacted Starting Material: Detectable via unshielded tert-butyl signals in 1^1H NMR .
  • Hydrolysis Products: Look for free piperidine (δ 2.8–3.1 ppm) or azetidine fragments in mass spectra .

Advanced Applications in Drug Discovery

Q: How does the azetidin-3-ylmethyl group influence this compound’s interaction with biological targets? A:

  • Conformational Rigidity: The azetidine ring restricts rotational freedom, enhancing binding affinity to enzymes like kinases or GPCRs .
  • Hydrogen Bonding: The secondary amine forms stable interactions with catalytic residues (e.g., in protease active sites) .
  • Case Study: Analogous compounds with azetidine moieties show improved metabolic stability in pharmacokinetic assays compared to pyrrolidine derivatives .

Methodological Insight:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon_{on}/koff_{off}) to quantify target engagement .
  • Molecular Dynamics Simulations: Model azetidine-piperidine conformational dynamics to rationalize structure-activity relationships .

Stability Under Experimental Conditions

Q: What factors degrade this compound, and how can stability be monitored? A:

  • Degradation Pathways:
    • Acidic Hydrolysis: Boc group cleavage in pH < 3 conditions .
    • Oxidation: Azetidine ring degradation under prolonged exposure to oxygen .
  • Stability Monitoring:
    • pH Control: Maintain neutral buffers (pH 6–8) during biological assays .
    • LC-MS Tracking: Detect degradation products (e.g., m/z 229.32 for de-Boc fragments) over time .

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